![molecular formula C11H8N2O4 B12868414 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12868414.png)
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile is a compound belonging to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields. Benzoxazoles are bicyclic planar molecules that have been extensively used as starting materials for various mechanistic approaches in drug discovery .
Méthodes De Préparation
The synthesis of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile typically involves the reaction between 2-aminophenol and an aldehyde in the presence of a base such as potassium carbonate (K₂CO₃) and an oxidant like tert-butyl hydroperoxide (TBHP). This reaction is often carried out in solvents like methyl cyanide or dimethyl sulfoxide (DMSO) under argon atmosphere with blue LED radiation . The yield of this reaction can range from 58% to 92%, depending on the specific conditions and reactants used .
Analyse Des Réactions Chimiques
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include bases like K₂CO₃ and oxidants like TBHP. The major products formed depend on the type of reaction and the specific conditions employed .
Applications De Recherche Scientifique
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various benzoxazole derivatives.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to exhibit antimicrobial activity by inhibiting the growth of bacteria and fungi. They also demonstrate anticancer activity by inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile can be compared with other benzoxazole derivatives, such as:
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-acetonitrile: Similar in structure but differs in the position of the acetonitrile group.
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile: Another structural isomer with the acetonitrile group at a different position.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to their structural differences .
Propriétés
Formule moléculaire |
C11H8N2O4 |
|---|---|
Poids moléculaire |
232.19 g/mol |
Nom IUPAC |
2-[5-(cyanomethyl)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H8N2O4/c12-4-3-6-1-2-8-7(5-6)13-10(17-8)9(14)11(15)16/h1-2,5,9,14H,3H2,(H,15,16) |
Clé InChI |
OQSUIMQVCODNAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CC#N)N=C(O2)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12868339.png)

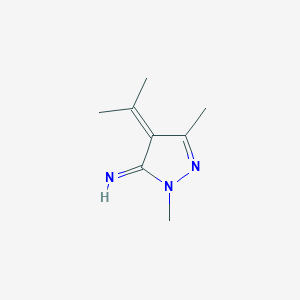
![Benzo[d]oxazole-2,6-dicarbaldehyde](/img/structure/B12868357.png)
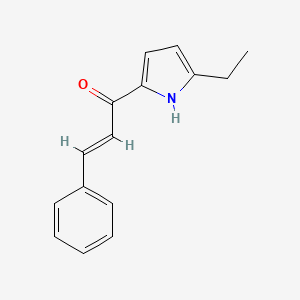

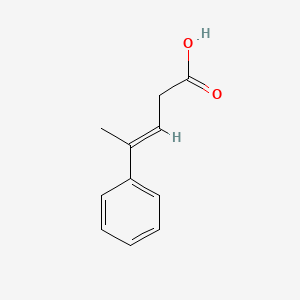
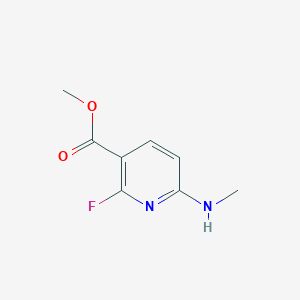
![8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12868385.png)
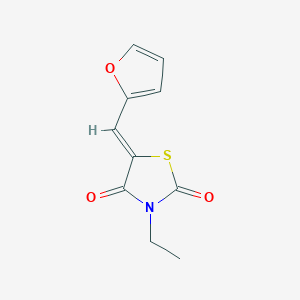

![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene](/img/structure/B12868399.png)
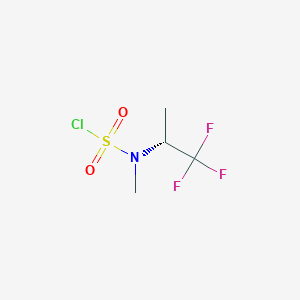
![2-Chlorobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868411.png)
